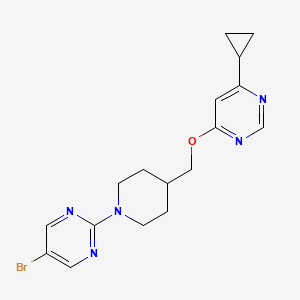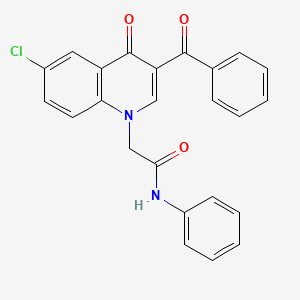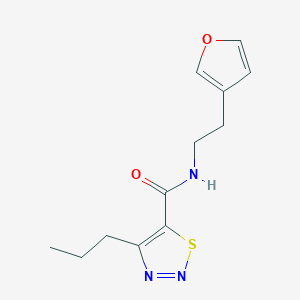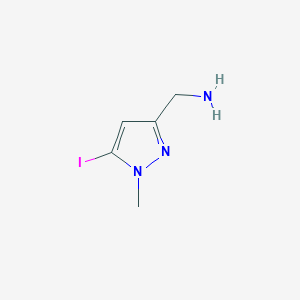
1-(5-iodo-1-methyl-1H-pyrazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-iodo-1-methyl-1H-pyrazol-3-yl)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 5-position, a methyl group at the 1-position, and a methanamine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-iodo-1-methyl-1H-pyrazol-3-yl)methanamine can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring can be formed through cyclocondensation. Subsequent iodination and methylation steps yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-iodo-1-methyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different oxidation states or reduced forms.
Coupling Reactions: The methanamine group can participate in coupling reactions, forming bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound.
Oxidation Products: Oxidized forms of the pyrazole ring or the methanamine group.
Reduction Products: Reduced forms of the pyrazole ring or the methanamine group.
Wissenschaftliche Forschungsanwendungen
1-(5-iodo-1-methyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a biochemical probe.
Wirkmechanismus
The mechanism by which 1-(5-iodo-1-methyl-1H-pyrazol-3-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine and methanamine groups play crucial roles in binding to these targets, influencing their activity and modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine
- 1-(5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine
- 1-(5-fluoro-1-methyl-1H-pyrazol-3-yl)methanamine
Comparison: 1-(5-iodo-1-methyl-1H-pyrazol-3-yl)methanamine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Eigenschaften
IUPAC Name |
(5-iodo-1-methylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3/c1-9-5(6)2-4(3-7)8-9/h2H,3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUHCOLFJXMLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
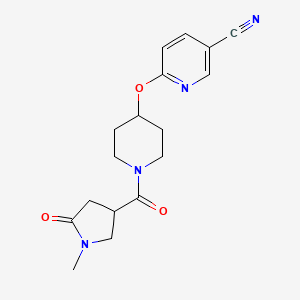
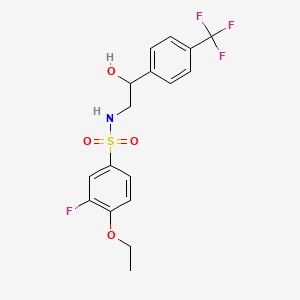
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2974338.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2974339.png)
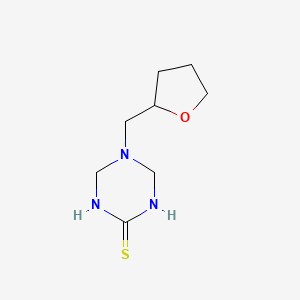
![N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2974343.png)
![7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2974344.png)
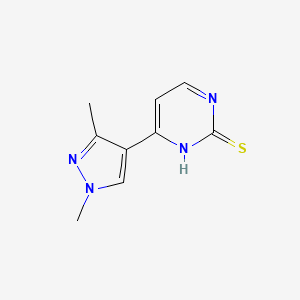
![6-[2-(2-Methoxy-5-methylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2974349.png)
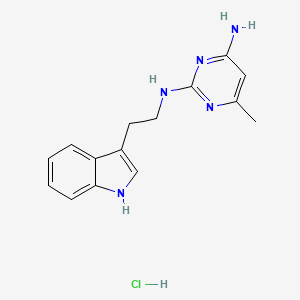
![ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2974354.png)
